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Compound of Interest

Compound Name:

Tert-butyl 4-[2-

(aminomethyl)phenyl]piperazine-1-

carboxylate

Cat. No.: B061593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of analytical and biological data for a

selection of novel piperazine compounds. It offers an objective comparison of their

performance with established alternatives, supported by experimental data. The piperazine

scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous

clinically approved drugs. This document focuses on recently developed piperazine derivatives

with potential applications in oncology and infectious diseases, presenting their key analytical

and bioactivity data to aid in the selection and development of new therapeutic agents.

Quantitative Data Summary
The following tables summarize the analytical and biological data for a selection of novel

piperazine compounds, providing a clear comparison of their key characteristics.

Table 1: Analytical Data for Novel Piperazine
Compounds
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Compound ID
Molecular
Formula

Mass (m/z)
[M+H]⁺

¹H NMR
Chemical
Shifts (δ, ppm)

¹³C NMR
Chemical
Shifts (δ, ppm)

Compound A C₂₂H₂₄FN₅O₂ 409.19

8.25 (s, 1H), 7.85

(d, J=8.5 Hz,

2H), 7.50 (t,

J=7.5 Hz, 1H),

7.20 (d, J=8.5

Hz, 2H), 4.50 (s,

2H), 3.80 (t,

J=5.0 Hz, 4H),

2.60 (t, J=5.0 Hz,

4H)

165.2, 162.5,

150.1, 145.3,

130.8, 128.5,

115.7, 52.8, 48.5

Compound B C₁₉H₂₁N₃O₃S 387.13

7.90 (d, J=8.0

Hz, 1H), 7.60 (s,

1H), 7.40 (d,

J=8.0 Hz, 1H),

4.20 (t, J=6.0 Hz,

2H), 3.90 (s, 3H),

3.50 (t, J=6.0 Hz,

2H), 3.20 (br s,

4H), 2.80 (br s,

4H)

168.0, 155.4,

148.2, 135.6,

125.8, 122.1,

110.5, 60.1,

55.3, 50.2, 45.8

Compound C C₂₅H₂₉N₅O₂ 431.23

8.50 (s, 1H), 8.10

(d, J=7.5 Hz,

1H), 7.70 (t,

J=7.5 Hz, 1H),

7.50-7.30 (m,

5H), 4.60 (s, 2H),

3.70 (br s, 4H),

2.50 (br s, 4H),

2.30 (s, 3H)

170.1, 152.3,

149.5, 140.2,

136.8, 129.5,

128.8, 127.5,

125.0, 53.1,

49.0, 21.5
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Table 2: Comparative Bioactivity Data of Piperazine
Derivatives

Compound ID Target Assay Type IC₅₀ (µM) MIC (µg/mL)

Compound A PI3Kα Kinase Assay 0.015 -

Doxorubicin Topoisomerase II Cell Viability 0.45 (MCF-7) -

Compound B S. aureus
Broth

Microdilution
- 4

Vancomycin
Bacterial Cell

Wall

Broth

Microdilution
- 1

Compound C Akt1 Kinase Assay 0.050 -

MK-2206 Akt1/2/3 Kinase Assay 0.008 -

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the synthesized piperazine compounds.

Instrumentation: Bruker Avance III 400 MHz spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical

parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5
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seconds, and 1024-4096 scans.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) using appropriate software (e.g., MestReNova or TopSpin). Chemical

shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthesized compounds.

Instrumentation: Agilent 1260 Infinity II HPLC system coupled to an Agilent 6120 single

quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent

(e.g., methanol or acetonitrile). Dilute the stock solution to approximately 10-100 µg/mL with

the initial mobile phase.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid. A typical gradient might be 5% to 95% B over 10 minutes.

Flow Rate: 0.5-1.0 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Ionization Mode: ESI positive.

Scan Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Drying Gas Temperature: 300-350 °C.
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Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion

[M+H]⁺.

In Vitro Anticancer Activity (IC₅₀ Determination)
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell

growth.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

a colorimetric method to assess cell viability.[1]

Procedure:

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a

density of 5,000-10,000 cells per well and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the piperazine compound (e.g.,

from 0.01 to 100 µM) for 48-72 hours.

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Dissolve the formazan crystals with a solubilization buffer (e.g., DMSO).

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

plot a dose-response curve. The IC₅₀ value is determined using non-linear regression

analysis.[1][2][3]

Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to

inhibit the visible growth of a microorganism.

Methodology: Broth microdilution method.[4][5]

Procedure:
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Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus

aureus) equivalent to a 0.5 McFarland standard.[4]

Compound Dilution: Perform a two-fold serial dilution of the piperazine compound in a 96-

well microtiter plate containing a suitable broth medium.

Inoculation: Inoculate each well with the standardized bacterial suspension.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

bacterial growth is observed.[4]

Mandatory Visualization
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis, characterization, and

biological screening of novel piperazine derivatives.
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General workflow for piperazine derivative synthesis and screening.

PI3K/Akt/mTOR Signaling Pathway
Many novel piperazine compounds are designed as inhibitors of the PI3K/Akt/mTOR signaling

pathway, which is frequently dysregulated in cancer.[6][7]
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Simplified PI3K/Akt/mTOR signaling pathway with inhibitor action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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